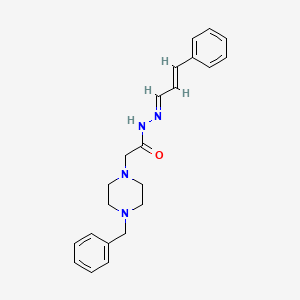

2-(4-Benzyl-1-piperazinyl)-N'-(3-phenyl-2-propenylidene)acetohydrazide

CAS No.: 307975-73-1

Cat. No.: VC16077876

Molecular Formula: C22H26N4O

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 307975-73-1 |

|---|---|

| Molecular Formula | C22H26N4O |

| Molecular Weight | 362.5 g/mol |

| IUPAC Name | 2-(4-benzylpiperazin-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |

| Standard InChI | InChI=1S/C22H26N4O/c27-22(24-23-13-7-12-20-8-3-1-4-9-20)19-26-16-14-25(15-17-26)18-21-10-5-2-6-11-21/h1-13H,14-19H2,(H,24,27)/b12-7+,23-13+ |

| Standard InChI Key | UECDLYDMSLAUBB-ZUSHJTOUSA-N |

| Isomeric SMILES | C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C=C/C3=CC=CC=C3 |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC=CC3=CC=CC=C3 |

Introduction

2-(4-Benzyl-1-piperazinyl)-N'-(3-phenyl-2-propenylidene)acetohydrazide is a synthetic organic compound with the molecular formula . It belongs to the class of hydrazides and features a piperazine ring substituted with a benzyl group, linked to an acetohydrazide moiety via a propenylidene bridge. This compound is of interest in medicinal chemistry due to its potential biological activities, including its role as a pharmacophore for various therapeutic applications.

Structural Characteristics

Chemical Features:

-

Molecular Formula:

-

IUPAC Name: N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

-

SMILES Representation:

C1CN(CCN1CC2=CC=CC=C2)C=C(C3=CC=CC=C3)C(=O)NN

Structural Highlights:

-

The molecule contains:

-

A benzyl-substituted piperazine ring.

-

A hydrazide functional group.

-

A conjugated propenylidene bridge connecting the hydrazide to a phenyl group.

-

3D Conformation:

The compound's 3D structure demonstrates planarity in the propenylidene and phenyl regions, facilitating π-conjugation, while the piperazine ring adopts a chair conformation for steric stability.

Synthesis Pathway

The synthesis of this compound typically involves:

-

Formation of the Piperazine Derivative: Benzyl chloride reacts with piperazine to yield 4-benzylpiperazine.

-

Hydrazide Formation: Acetic acid hydrazide is introduced to form the acetohydrazide moiety.

-

Condensation Reaction: The hydrazide undergoes Schiff base condensation with cinnamaldehyde (3-phenylpropenal) to yield the final product.

Biological and Pharmacological Significance

Potential Applications:

-

Anti-inflammatory Activity: The conjugated structure may interact with inflammatory pathways by modulating enzyme activity or receptor binding.

-

Antioxidant Properties: Similar hydrazides have demonstrated free radical scavenging abilities, suggesting possible antioxidant effects .

-

Antimicrobial Potential: Hydrazide derivatives are known for their activity against bacterial strains like E. coli and Pseudomonas aeruginosa .

Mechanism of Action:

The compound's activity likely arises from its ability to form hydrogen bonds, interact with biological macromolecules, or chelate metal ions due to its hydrazone functionality.

Research Findings and Studies

In Silico Analysis:

Molecular docking studies suggest that the compound can bind effectively to enzyme active sites due to its flexible structure and hydrogen bonding capabilities .

In Vitro Studies:

Preliminary assays have shown that related hydrazides exhibit significant antioxidant activity (>30%) in oxygen radical absorbance capacity (ORAC) assays, comparable to known antioxidants like ascorbic acid and resveratrol .

Toxicity Profile:

No specific toxicity data for this compound is available, but similar hydrazides have shown low cytotoxicity at therapeutic concentrations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume